molecular formula C20H16N4O2S2 B3160174 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine CAS No. 866017-85-8

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine

Cat. No. B3160174
CAS RN: 866017-85-8
M. Wt: 408.5 g/mol
InChI Key: AMFHKHXRUPAQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MPTP and is a potent inhibitor of protein kinases.

Mechanism of Action

MPTP works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This results in the alteration of various cellular processes, as mentioned earlier. The exact mechanism of action of MPTP is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy. Additionally, MPTP has been shown to modulate the immune system, suggesting that it may have potential applications in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes that are regulated by protein kinases. However, one of the limitations of using MPTP is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPTP. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of MPTP. Additionally, researchers are exploring the potential applications of MPTP in various disease models, including cancer and autoimmune diseases. Finally, the use of MPTP in combination with other drugs is also an area of active research, as it may enhance the efficacy of existing therapies.

Scientific Research Applications

MPTP has several potential applications in biomedical research. It has been shown to be a potent inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, MPTP can alter the activity of various cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-18(27-19(23-13)14-8-4-2-5-9-14)17-16(12-22-20(21)24-17)28(25,26)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFHKHXRUPAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine
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4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-pyrimidinamine

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